molecular formula C13H26N2O B5428642 4-[(1-Ethylpiperidin-4-yl)amino]cyclohexan-1-ol

4-[(1-Ethylpiperidin-4-yl)amino]cyclohexan-1-ol

Cat. No.: B5428642
M. Wt: 226.36 g/mol
InChI Key: QGQWCUYDXACTDI-UHFFFAOYSA-N
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Description

4-[(1-Ethylpiperidin-4-yl)amino]cyclohexan-1-ol is a chemical compound with the molecular formula C13H26N2O It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-Ethylpiperidin-4-yl)amino]cyclohexan-1-ol typically involves the reaction of 1-ethylpiperidin-4-amine with cyclohexanone. The reaction is carried out under controlled conditions, often in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the imine intermediate to the desired amine product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

4-[(1-Ethylpiperidin-4-yl)amino]cyclohexan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce a variety of substituted piperidine compounds .

Scientific Research Applications

4-[(1-Ethylpiperidin-4-yl)amino]cyclohexan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(1-Ethylpiperidin-4-yl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems and inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1-Methylpiperidin-4-yl)amino]cyclohexan-1-ol
  • 4-[(1-Propylpiperidin-4-yl)amino]cyclohexan-1-ol
  • 4-[(1-Butylpiperidin-4-yl)amino]cyclohexan-1-ol

Uniqueness

4-[(1-Ethylpiperidin-4-yl)amino]cyclohexan-1-ol is unique due to its specific ethyl substitution on the piperidine ring, which may confer distinct biological and chemical properties compared to its methyl, propyl, and butyl analogs. This uniqueness can influence its reactivity, binding affinity, and overall efficacy in various applications .

Properties

IUPAC Name

4-[(1-ethylpiperidin-4-yl)amino]cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O/c1-2-15-9-7-12(8-10-15)14-11-3-5-13(16)6-4-11/h11-14,16H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQWCUYDXACTDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC2CCC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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